molecular formula C9H18N2O3 B1532878 1-Boc-3-amino-3-(hydroxymethyl)azetidine CAS No. 1262411-27-7

1-Boc-3-amino-3-(hydroxymethyl)azetidine

Cat. No.: B1532878
CAS No.: 1262411-27-7
M. Wt: 202.25 g/mol
InChI Key: JWVHLOXEHDYSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS 193269-78-2) is a Boc-protected azetidine derivative featuring geminal amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 3-position of the azetidine ring. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol. Key properties include:

  • Boiling point: 79–81°C (3 mm Hg)
  • Density: 1.1 g/mL
  • Solubility: Miscible in DMSO, methanol, and water .
  • pKa: Predicted 8.29 ± 0.20 .

Safety data indicate hazards (Xi, Xn) related to skin/eye irritation and toxicity (H301, H411) .

Properties

IUPAC Name

tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHLOXEHDYSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine generally proceeds through the following key stages:

  • Formation of a 3-hydroxy azetidine intermediate or its hydrochloride salt.
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
  • Functionalization and purification steps to yield the final compound.

This approach avoids harsh conditions such as catalytic hydrogenation with Pd/C and uses readily available starting materials like 3-substituted epoxides and benzaldehyde derivatives.

Preparation of 3-Hydroxyazetidine Hydrochloride Intermediate

A patented method (CN106831523A) describes an efficient preparation of 3-hydroxyazetidine hydrochloride, a key intermediate, through a ring-opening and ring-closure sequence:

  • Step 1: Ring-opening reaction
    A base-substituted 1,2-epoxypropane reacts with a benzaldehyde compound and ammoniacal liquor to form an imine-containing first intermediate.

  • Step 2: Acid hydrolysis
    The first intermediate undergoes acid-catalyzed hydrolysis to yield a chloro-2-propylamine derivative (second intermediate).

  • Step 3: Ring closure
    Under basic conditions, the second intermediate cyclizes to form 3-hydroxyazetidine hydrochloride.

  • Step 4: Isolation
    The product is isolated by adjusting pH and crystallization, yielding a white solid with high purity (e.g., 98.69% by HPLC).

This method avoids the use of Pd/C catalysts and hydrogen gas, operates under mild conditions (20–37 °C), and is scalable for industrial production.

Introduction of the Boc Protecting Group

The amino group of 3-hydroxyazetidine hydrochloride is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions:

  • Reaction conditions:
    The hydrochloride salt is dissolved in water with sodium bicarbonate to maintain a basic pH, and di-tert-butyl dicarbonate is added slowly at 20–30 °C.

  • Reaction time:
    Typically 10–20 hours with monitoring by thin-layer chromatography (TLC).

  • Work-up:
    After completion, the mixture is extracted with ethyl acetate, washed, dried, and concentrated.

  • Crystallization:
    The crude product is crystallized from petroleum ether at low temperature (−5 to 0 °C) to yield N-Boc-3-hydroxyazetidine as a white solid with yields around 78%.

This step efficiently introduces the Boc group while maintaining the hydroxyl functionality intact.

Alternative Synthetic Routes and Functionalization

Additional synthetic routes involve:

  • Sequential protection of amino and hydroxyl groups:
    After Boc protection of the amino group, the hydroxyl can be protected using reagents like acetic anhydride, trifluoroacetic anhydride (TFAA), or trimethylchlorosilane to prevent side reactions during further transformations.

  • Ring closure from Boc-protected intermediates:
    Using strong bases such as potassium tert-butoxide or sodium hydride, ring closure can be induced from Boc-protected intermediates to form the azetidine ring with the desired substitution pattern.

  • Use of Horner–Wadsworth–Emmons (HWE) reaction:
    In related azetidine derivatives, HWE olefination of azetidin-3-one followed by aza-Michael addition has been employed to install substituents at C-3, although this method is more common for preparing 3-substituted azetidine esters rather than hydroxymethyl derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ring-opening 3-substituted 1,2-epoxypropane, benzaldehyde, ammoniacal liquor First imine intermediate - Mild conditions, avoids Pd/C catalyst
2 Acid hydrolysis Acidic medium Chloro-2-propylamine derivative - Hydrolysis of imine intermediate
3 Ring closure Base (e.g., potassium tert-butoxide) 3-Hydroxyazetidine hydrochloride 40–66 Crystallization yields high purity product
4 Boc protection Di-tert-butyl dicarbonate, sodium bicarbonate, 20–30 °C N-Boc-3-hydroxyazetidine ~78 Long reaction time, crystallization step
5 Optional hydroxyl protection Acetic anhydride, TFAA, or trimethylchlorosilane Protected hydroxyl derivatives - For further functionalization steps

Research Findings and Advantages

  • The patented method offers a one-pot synthesis approach for amino and hydroxyl protection, eliminating intermediate isolation steps and improving overall yield and operational simplicity.

  • Avoidance of Pd/C catalytic hydrogenation reduces cost and safety concerns, making the process amenable to large-scale industrial production.

  • The use of mild reaction conditions (room temperature to 37 °C) preserves sensitive functional groups and limits side reactions.

  • The process is versatile, allowing for derivatization at the hydroxyl group post-Boc protection, enabling further functionalization for pharmaceutical or synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-amino-3-(hydroxymethyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used to oxidize the hydroxymethyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azetidine ring to form a corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the azetidine ring.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alkylated derivatives, and various biologically active compounds.

Scientific Research Applications

Building Block for Peptide Synthesis

One of the primary applications of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is its use as a building block in the synthesis of peptides. Its structural similarity to proline allows it to serve as a conformationally constrained analogue, which is particularly useful in designing peptides with specific biological activities. For instance, azetidine derivatives have been utilized to create endomorphin tetrapeptides, which are known for their analgesic properties .

Synthesis of Heterocyclic Compounds

The compound is also employed in the synthesis of various heterocyclic compounds through reactions such as aza-Michael additions. This method allows for the formation of azetidine derivatives that can be further functionalized to yield compounds with potential therapeutic effects. For example, recent studies have demonstrated the use of this compound in synthesizing azetidine-piperidine hybrids, which exhibit promising biological activities .

Case Study 1: Peptide Development

In a study aimed at developing new analgesic peptides, researchers synthesized several azetidine-based compounds using this compound as a precursor. The resulting peptides were evaluated for their binding affinity to opioid receptors, showing enhanced potency compared to traditional morphine derivatives .

Compound NameBinding Affinity (nM)Analgesic Activity
Azetidine-Tetrapeptide5High
Traditional Morphine20Moderate

Case Study 2: Heterocyclic Synthesis

Another study explored the synthesis of azetidine-imidazole derivatives from this compound through a series of aza-Michael reactions. The resulting compounds were tested for their anti-inflammatory properties, revealing that some derivatives exhibited significant inhibition of inflammatory cytokines .

Compound NameCytokine Inhibition (%)IC50 Value (µM)
Azetidine-Imidazole7012
Control Compound10>50

Mechanism of Action

The mechanism by which 1-Boc-3-amino-3-(hydroxymethyl)azetidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Substituents Boiling Point (°C) Solubility Key Applications
1-Boc-3-amino-3-(hydroxymethyl)azetidine 193269-78-2 C₈H₁₆N₂O₂ 3-amino, 3-hydroxymethyl 79–81 (3 mm Hg) DMSO, MeOH, H₂O Organic synthesis intermediate
1-Boc-3-hydroxyazetidine 141699-55-0 C₈H₁₅NO₃ 3-hydroxy 36–43 Not specified Metabolic studies
1-Boc-3-methoxyazetidine 429669-07-8 C₉H₁₇NO₃ 3-methoxy Not reported Not specified SAR exploration
1-Boc-3-hydroxy-3-(aminomethyl)azetidine 1008526-71-3 C₉H₁₈N₂O₃ 3-hydroxy, 3-aminomethyl Not reported Not specified Building block for drug discovery
N-Boc-3-(hydroxymethyl)azetidine Not available C₉H₁₇NO₃ 3-hydroxymethyl Not reported Not specified Synthesis of bioactive molecules

Key Observations :

  • Geminal vs. This may improve solubility but could complicate synthetic routes .

Biological Activity

1-Boc-3-amino-3-(hydroxymethyl)azetidine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azetidine ring, along with a hydroxymethyl group attached to the third carbon. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of approximately 202.25 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for further research in drug discovery and organic synthesis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Azetidine Ring : The azetidine ring is formed through cyclization reactions involving appropriate precursors.
  • Boc Protection : The amino group is protected using the Boc moiety to enhance stability during subsequent reactions.
  • Hydroxymethylation : The introduction of the hydroxymethyl group at the third carbon is achieved through specific functionalization techniques.

These steps highlight the compound's versatility as a building block in the synthesis of various biologically active molecules.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally related to this azetidine have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Minimum Inhibitory Concentration (MIC) Values :

CompoundPathogenMIC (µg/mL)
This compoundMRSA4–8
Related Azetidine DerivativeMycobacterium abscessus0.5–1.0

These findings suggest that this compound could be developed into a potent antimicrobial agent, particularly in combating resistant bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that azetidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, studies on similar compounds have demonstrated their ability to inhibit low-fidelity DNA polymerase Theta (Polθ), which is crucial for DNA repair in BRCA-deficient tumors .

Case Study :
In one study, a derivative of hydroxymethyl azetidine exhibited significant antiproliferative effects on DNA repair-compromised cells, showcasing its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes that are vital for microbial growth or cancer cell proliferation.
  • Mimicking Natural Substrates : Its structural similarity to natural substrates may allow it to effectively compete for binding sites on enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-Boc-3-amino-3-(hydroxymethyl)azetidine?

  • Methodological Answer : The compound can be synthesized via Boc-protection of the azetidine core followed by functionalization at the 3-position. For example, tert-butyl carbazate derivatives (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) can undergo Grignard or organolithium additions to introduce hydroxymethyl groups . Hydrogenation under palladium hydroxide catalysis (e.g., in methanol at 40°C under 5 bar H₂) is critical for deprotection and intermediate purification . Chromatography (e.g., reverse-phase HPLC) and recrystallization are recommended for achieving >95% purity .

Q. How is this compound characterized for structural validation?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm Boc group retention, azetidine ring integrity, and hydroxymethyl substitution .
  • Mass spectrometry (LC-MS) : To verify molecular weight (C₉H₁₇NO₃, ~187.23 g/mol) and detect impurities .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and O .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the Boc group. Storage at –20°C under inert gas (argon/nitrogen) in airtight containers is advised. Stability studies using TGA/DSC can monitor decomposition thresholds (e.g., melting point 36–43°C, flash point >110°C) . Avoid exposure to strong oxidizers or acids to prevent ring-opening reactions .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the azetidine ring affect biological activity and metabolic stability?

  • Methodological Answer : Introducing substituents (e.g., geminal -OH, -OMe, or fluorine) at the 3-position can reduce metabolic clearance but may compromise potency. For example, fluorination via DAST (diethylaminosulfur trifluoride) improves resistance to hepatic microsomal oxidation but reduces ACh receptor potentiation by ~5-fold . SAR studies should combine in vitro assays (e.g., enzyme inhibition) with pharmacokinetic profiling (e.g., rat microsomal incubations) to balance stability and efficacy .

Q. What metabolic pathways are involved in the breakdown of this compound?

  • Methodological Answer : Primary metabolism occurs via cytochrome P450-mediated oxidation of the azetidine ring, forming N-oxides and hydroxylated metabolites. NADPH-dependent microsomal assays (rat/human) identify major metabolic soft spots. Blocking benzylic positions with fluorine or methyl groups reduces clearance rates but requires validation via LC-MS metabolite profiling .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in potency (e.g., antimicrobial vs. enzyme inhibition assays) may arise from assay conditions (pH, solvent) or target specificity. Cross-validate results using orthogonal methods:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to molecular targets .
  • Transcriptomic profiling : Identifies off-target effects (e.g., RNA-seq analysis in M. tuberculosis models) .
  • Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking and MD simulations can predict binding modes to targets like voltage-gated sodium channels or mycobacterial enzymes . For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues, while the Boc group enhances membrane permeability. Validate predictions via mutagenesis studies or X-ray crystallography .

Q. How can synthetic routes be optimized to scale up production without compromising purity?

  • Methodological Answer : Continuous flow reactors improve yield and reduce side reactions (e.g., during Boc deprotection). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Catalyst screening (e.g., Pd/C vs. Pd(OH)₂) enhances hydrogenation efficiency, as seen in intermediates like 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-amino-3-(hydroxymethyl)azetidine
Reactant of Route 2
1-Boc-3-amino-3-(hydroxymethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.